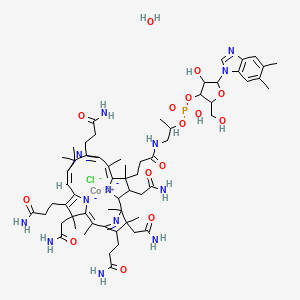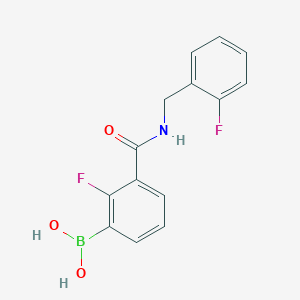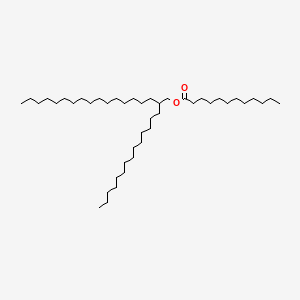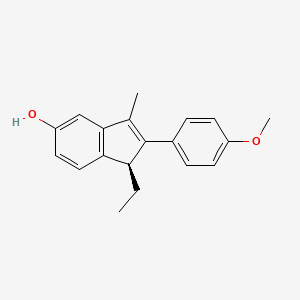
(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indene backbone substituted with an ethyl group, a methoxyphenyl group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol can be achieved through various synthetic routes. One common method involves the asymmetric bioreduction of 4-methoxy acetophenone using whole-cell biocatalysts such as Saccharomyces uvarum . The reaction conditions, including pH, incubation temperature, and agitation level, are optimized to achieve high conversion rates and enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve the use of chemical catalysts or biocatalysts. Biocatalysts are preferred due to their high selectivity, environmental compatibility, and ability to operate under mild conditions . The use of whole-cell microorganisms is particularly advantageous as they are equipped with metabolic pathways for the regeneration of necessary cofactors.
化学反应分析
Types of Reactions
(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has numerous applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various cycloalkyl indoles and other complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in the study of enantioselective processes and enzyme-catalyzed reactions.
Industry: The compound’s unique properties make it useful in the production of flavors, fragrances, and other industrial products.
作用机制
The mechanism of action of (S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol include:
- (S)-1-(4-methoxyphenyl) ethanol
- (S)-(4-methoxyphenyl)[(1R,2S)-2-(1-piperidinyl)cyclohexyl]methanol
- (4-methoxyphenyl)methanol
Uniqueness
What sets this compound apart from these similar compounds is its unique indene backbone and the specific arrangement of its functional groups
属性
CAS 编号 |
154569-19-4 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
(1S)-1-ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-11,16,20H,4H2,1-3H3/t16-/m0/s1 |
InChI 键 |
FGRCYLHFMCPLBF-INIZCTEOSA-N |
手性 SMILES |
CC[C@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
规范 SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


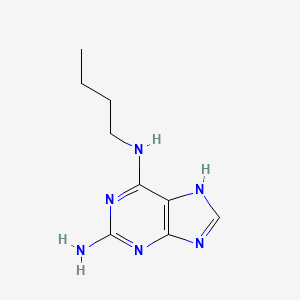
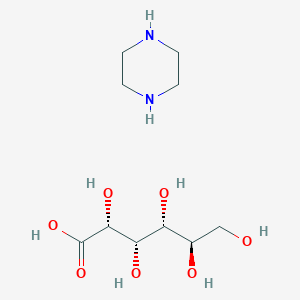
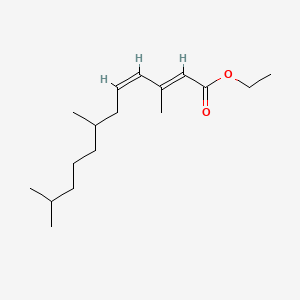
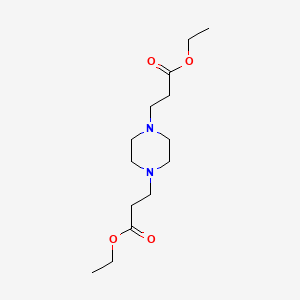
![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
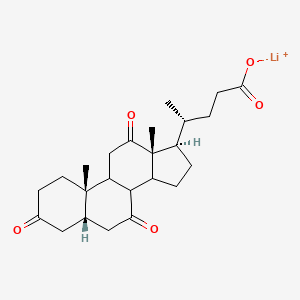
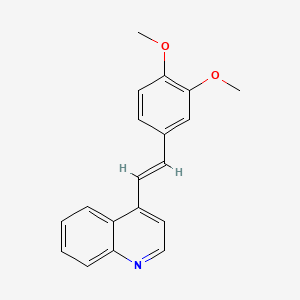
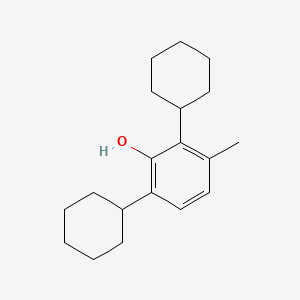

![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
